4-chloro-N-cyclohexylbenzenesulfonamide
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Overview
Description
4-chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₆ClNO₂S and a molecular weight of 273.78 g/mol . It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the sulfonamide group. This compound is used primarily in research and industrial applications.
Preparation Methods
4-chloro-N-cyclohexylbenzenesulfonamide can be synthesized through various methods. One common synthetic route involves the Schotten-Baumann reaction, which is the condensation of an acid chloride with an amine in the presence of a base . In this case, 4-chlorobenzenesulfonyl chloride reacts with cyclohexylamine under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the base used is often sodium hydroxide or pyridine.
Chemical Reactions Analysis
4-chloro-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-cyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
4-chloro-N-cyclohexylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-cyclohexylbenzenesulfonamide: Lacks the chlorine substituent on the benzene ring.
4-chlorobenzenesulfonamide: Lacks the cyclohexyl group on the nitrogen atom.
N-methylbenzenesulfonamide: Has a methyl group instead of a cyclohexyl group on the nitrogen atom.
The presence of both the chlorine atom and the cyclohexyl group in this compound makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJLMDHHUXKUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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